NIK Kinase Inhibition: Sub-Nanomolar Binding Affinity (Ki = 0.59 nM) vs. Weak eIF4E Activity for Ethoxy Analog (>2.5 μM)
4-Isopropoxypicolinimidamide hydrochloride potently inhibits NF-κB-inducing kinase (NIK) with a Ki of 0.59 nM measured via reduction of ATP to ADP hydrolysis in a recombinant NIK biochemical assay [1]. In contrast, the structurally closest 4-alkoxy analog, 4-ethoxypicolinimidamide hydrochloride, shows no reported NIK inhibition and instead exhibits only weak inhibition of eIF4E-mediated cap-dependent translation (IC50 = 2.55–2.62 μM) [2]. This >4,300-fold difference in potency, targeting entirely divergent biological pathways, demonstrates that the 4-isopropoxy substitution imparts a functional selectivity profile not achievable with the ethoxy congener.
| Evidence Dimension | Kinase binding affinity (Ki) / Translation inhibition (IC50) |
|---|---|
| Target Compound Data | Ki = 0.59 nM (NIK, recombinant, baculovirus/Sf9 expression) |
| Comparator Or Baseline | 4-Ethoxypicolinimidamide hydrochloride: IC50 = 2.55–2.62 μM (eIF4E translation assay, rabbit reticulocyte lysate); no reported NIK activity |
| Quantified Difference | >4,300-fold lower potency for 4-ethoxy analog against its primary reported target; complete target shift (NIK vs. eIF4E) |
| Conditions | Biochemical recombinant enzyme assay; NIK expressed in baculovirus-infected insect cells; ATP→ADP hydrolysis monitored after 1–2 hrs [1]; eIF4E luciferase reporter gene assay in rabbit reticulocyte lysate [2] |
Why This Matters
Researchers screening for NIK pathway inhibitors should select the 4-isopropoxy compound based on sub-nanomolar target engagement; purchasing the 4-ethoxy analog would redirect the project toward an irrelevant target and waste screening resources.
- [1] BindingDB. BDBM50457817 (CHEMBL4214032): Affinity Data – Ki: 0.590 nM against NIK. http://w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50457817 View Source
- [2] BindingDB. BDBM50110896 (CHEMBL3604541) and BDBM50110894 (CHEMBL3604539): IC50 = 2.61×10³ nM and 2.55×10³ nM against eIF4E translation. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50110896 View Source
